molecular formula C5H6Br2F2 B2580706 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane CAS No. 2416243-57-5

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane

Cat. No.: B2580706
CAS No.: 2416243-57-5
M. Wt: 263.908
InChI Key: XLTJDSLMBOKSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is a chemical compound characterized by the presence of two bromomethyl groups and two fluorine atoms attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane typically involves the cyclopropanation of alkenes using brominated and fluorinated reagents. One common method includes the reaction of dibromoneopentyl glycol with zinc powder, which yields 1,1-bis(hydroxymethyl)cyclopropane. This intermediate can then be further transformed into the bromomethyl derivative .

Industrial Production Methods: Industrial production methods for this compound often involve controlled-potential electrolytic reduction. For instance, pentaerythrityl tetrabromide can be used as a reactant in a solvent system of N,N-dimethylformamide and tetra-n-butylammonium bromide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with different nucleophiles, leading to the formation of diverse products.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

    Oxidation Reactions: Oxidation can yield products with different functional groups.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Reducing Agents: Zinc powder is often used in reduction reactions.

    Oxidizing Agents: Various oxidizing agents can be employed depending on the desired product.

Major Products: The major products formed from these reactions include substituted cyclopropanes, hydrocarbons, and oxidized derivatives.

Scientific Research Applications

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromomethyl and fluorine substituents. These features make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is unique due to the combination of bromomethyl and fluorine substituents on a cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1-bis(bromomethyl)-2,2-difluorocyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2F2/c6-2-4(3-7)1-5(4,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTJDSLMBOKSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-57-5
Record name 1,1-bis(bromomethyl)-2,2-difluorocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.